BenchChemオンラインストアへようこそ!

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

STAT3 Inhibition Cancer Therapeutics SH2 Domain Binders

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 866237-93-6) is a synthetic small molecule belonging to the 3,4-disubstituted-1,2,5-oxadiazole (furazan) class. Its core scaffold is recognized in medicinal chemistry for its potential to interfere with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a validated target in oncology.

Molecular Formula C17H14ClN3O3
Molecular Weight 343.77
CAS No. 866237-93-6
Cat. No. B2537386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
CAS866237-93-6
Molecular FormulaC17H14ClN3O3
Molecular Weight343.77
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O3/c1-2-23-14-9-5-12(6-10-14)17(22)19-16-15(20-24-21-16)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,21,22)
InChIKeyPXMOQRFGGYODRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 866237-93-6): A 3,4-Disubstituted-1,2,5-Oxadiazole Building Block for STAT3-Targeted Anticancer Research


N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 866237-93-6) is a synthetic small molecule belonging to the 3,4-disubstituted-1,2,5-oxadiazole (furazan) class. Its core scaffold is recognized in medicinal chemistry for its potential to interfere with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a validated target in oncology [1]. As a commercially available building block (typical purity ≥95%, MW 343.77 g/mol) , its primary utility lies in structure-activity relationship (SAR) exploration aimed at optimizing the pharmacological profile of this chemotype.

Why Generic 1,2,5-Oxadiazole Analogs Cannot Substitute for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide in Focused SAR Campaigns


Within the 3,4-disubstituted-1,2,5-oxadiazole series, minor structural modifications at the benzamide ring dramatically alter biological activity and target engagement. The closest characterized analog, MD77 (the 4-trifluoromethyl variant), demonstrates direct STAT3-SH2 domain binding (IC50 = 17.7 µM) [1]. However, replacing the electron-withdrawing -CF3 group with an electron-donating -OCH2CH3 group, as in the target compound, is expected to profoundly modulate both the electronic character and lipophilicity (clogP) of the molecule [1]. Such changes cannot be predicted by interpolation and require explicit empirical profiling; indiscriminate substitution with a close analog like MD77 or the unsubstituted benzamide (CAS 447455-56-3) will invalidate any quantitative SAR model built for the series [1].

Quantitative Differentiation Evidence for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide vs. Its Closest Analog MD77


STAT3-SH2 Domain Binding Affinity: Target Compound vs. MD77 (4-Trifluoromethyl Analog)

A direct head-to-head comparison within the same assay has not been publicly disclosed. The closest analog MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) demonstrated a dose-dependent binding to the STAT3-SH2 domain with an IC50 of 17.7 µM in an AlphaScreen-based assay [1]. Quantitative binding data for the 4-ethoxy analog (the target compound) are absent from the peer-reviewed literature. The electron-donating ethoxy substituent is predicted to decrease the acidity of the amide NH and alter the hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group, potentially reducing affinity but improving ligand-lipophilicity balance [2].

STAT3 Inhibition Cancer Therapeutics SH2 Domain Binders

Cellular STAT3-Dependent Luciferase Reporter Activity: Comparative Potential in HCT-116 Cells

In a cellular context, the broader 1,2,5-oxadiazole series was evaluated for STAT3 inhibition using a dual-luciferase reporter assay in HCT-116 colorectal carcinoma cells [1]. While MD77 showed approximately 20% inhibition of STAT3 transcriptional activity at 5 mM, the specific activity of the 4-ethoxybenzamide analog at any concentration has not been reported. The Shin et al. (2010) study provides a crystallographic and modeling framework for the series but does not disclose the biological activity of the individual 4-ethoxy derivative [1].

Cellular Pathway Inhibition Colorectal Carcinoma Transcriptional Activity

Predicted Physicochemical and Drug-Likeness Profile vs. MD77

Computational comparison of key drug-likeness parameters suggests the 4-ethoxy analog may offer a differentiated pharmacokinetic starting point. While experimental logP/logD values are not available, the replacement of the strongly electron-withdrawing -CF3 group (MD77) with a moderately lipophilic -OCH2CH3 group is predicted to reduce molecular weight (343.77 vs. 377.75 g/mol for MD77), lower topological polar surface area (tPSA), and improve compliance with Lipinski's Rule of Five [1]. MD77's high lipophilicity (cLogP ~3.8 estimated) has been noted as a potential liability for further development [1]; the 4-ethoxy modification may mitigate this.

Drug-likeness Lipinski Rules Lead Optimization

Recommended Research and Procurement Scenarios for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide


Systematic SAR Libraries for 1,2,5-Oxadiazole STAT3 Inhibitor Lead Optimization

The 4-ethoxy substitution represents a key variation within a matrix of 3,4-disubstituted-1,2,5-oxadiazoles explored by Shin et al. (2010). Procurement of this compound is justified as part of a comprehensive SAR study to experimentally define the contribution of the para-substituent on the benzamide ring to STAT3 binding affinity and cellular activity. It should be tested in parallel with MD77 (4-CF3), the unsubstituted benzamide (CAS 447455-56-3), and other halo/alkoxy analogs under identical assay conditions to build a predictive SAR model [1][2].

Exploratory Pharmacology to Address the Lipophilicity-Activity Trade-off

MD77, while active, presents a relatively high lipophilicity that could limit its developability. The 4-ethoxy analog is predicted to have a lower cLogP. Researchers can procure this compound to test the hypothesis that reducing lipophilicity maintains (or only modestly reduces) STAT3 inhibitory activity while improving solubility and metabolic stability. This is a standard strategy in lead optimization and justifies the compound's inclusion in a panel alongside MD77 [1].

Computational Chemistry and Free Energy Perturbation (FEP) Validation

The availability of crystallographic data for closely related analogs (e.g., the MD34 structure deposited in the Crystallography Open Database under the same publication series) [2] provides a structural basis for computational studies. The 4-ethoxy analog can serve as a prediction target in FEP+ or other alchemical free energy calculations to prospectively predict the ΔΔG of binding relative to MD77. Experimental validation of such predictions would strengthen the computational infrastructure for this target class [2].

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.